N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
Description
This compound features a polycyclic isoindolo[2,1-a]quinazolin-5,11-dione core fused with a propanamide side chain substituted at the N-position by a 5-chloro-2-hydroxyphenyl group.
Properties
Molecular Formula |
C24H18ClN3O4 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C24H18ClN3O4/c25-14-9-10-20(29)18(13-14)26-21(30)11-12-27-22-15-5-1-2-6-16(15)24(32)28(22)19-8-4-3-7-17(19)23(27)31/h1-10,13,22,29H,11-12H2,(H,26,30) |
InChI Key |
LYXULFAAVFOYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydroxyphenyl intermediate: This involves chlorination and hydroxylation of a phenyl ring.
Construction of the dihydroisoindoloquinazolinyl core:
Coupling of the intermediates: The final step involves coupling the hydroxyphenyl intermediate with the dihydroisoindoloquinazolinyl core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction conditions to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been synthesized and evaluated for its biological activity against several targets. Notably, it has shown promise as an inhibitor of the COVID-19 main protease (Mpro). Molecular docking studies have indicated that this compound exhibits strong binding affinity to the active site of Mpro, which is crucial for viral replication. The binding energies observed in these studies were significantly lower than those of standard antiviral drugs such as remdesivir and chloroquine, suggesting a potentially higher efficacy in inhibiting the virus's activity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinazolin derivatives has revealed that modifications to the core structure can enhance biological activity. The presence of halogen atoms and hydroxyl groups in the structure contributes to increased hydrophobic interactions and hydrogen bonding capabilities, which are critical for binding affinity .
In Silico Studies
Recent studies utilized in silico techniques to predict the interaction of N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide with various proteins. The results demonstrated that the compound could effectively bind to multiple targets involved in disease pathways, including those related to cancer and infectious diseases. The computational models provided insights into the binding modes and affinities of this compound compared to existing drugs .
Case Study 1: COVID-19 Main Protease Inhibition
In a study investigating new inhibitors for COVID-19, this compound was synthesized and tested via molecular docking against Mpro. The compound exhibited excellent binding energies (e.g., -8.77 kcal/mol), indicating strong potential as an antiviral agent .
Case Study 2: Antimalarial Activity
Another research effort focused on similar quinazoline derivatives found that modifications could yield compounds with enhanced activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). Although this specific compound was not directly tested against malaria, its structural relatives showed promise as potential antimalarials through similar mechanisms of action .
Summary of Key Findings
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Structural Analogues
The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide (referenced in ) shares the isoindoloquinazolin core but differs in substituents:
- Core modifications : Both compounds retain the 5,11-dioxo-6a,11-dihydroisoindoloquinazolin scaffold, critical for planar stacking interactions.
- Substituent variations: The target compound has a 5-chloro-2-hydroxyphenyl group, whereas the analogue features 9,10-dimethoxy groups on the quinazoline ring and an N-(propan-2-yl) propanamide side chain.
Functional Implications of Substituent Differences
- Bioactivity : The chloro and hydroxy groups in the target compound may enhance interactions with polar residues in enzyme active sites (e.g., kinases), while the methoxy groups in the analogue could improve membrane permeability due to increased lipophilicity.
- Stability : The electron-withdrawing chloro group in the target compound may reduce metabolic degradation compared to the electron-donating methoxy groups in the analogue.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and possible therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-substituted phenyl group and an isoindoloquinazoline moiety. Its molecular formula is with a molecular weight of approximately 373.81 g/mol. The presence of functional groups such as hydroxyl and amide contributes to its biological activity.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to the isoindoloquinazoline structure. For instance, derivatives of isoindoloquinazoline have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values ranging from 0.69 to 22 mM against cancer cell lines such as HL60, K562, and MCF-7 .
Table 1: Anticancer Activity of Isoindoloquinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.95 | Induction of apoptosis |
| Compound B | A549 | 1.50 | ROS-mediated cell death |
| Compound C | HL60 | 0.69 | DNA intercalation |
The mechanism of action for these compounds often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial effects of similar compounds. For example, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 25 | Moderate |
| Compound E | Escherichia coli | 10 | High |
Case Studies
A notable case study focused on a series of benzimidazole derivatives related to the compound . These derivatives demonstrated significant antiproliferative effects against human breast adenocarcinoma (MCF-7) with a percentage inhibition reaching up to 95% compared to the standard drug cisplatin . This suggests that modifications in the molecular structure can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
